molecular formula C6H8N2O2 B13992414 6-Ethoxypyridazin-3(2h)-one CAS No. 5004-10-4

6-Ethoxypyridazin-3(2h)-one

Cat. No.: B13992414
CAS No.: 5004-10-4
M. Wt: 140.14 g/mol
InChI Key: LCECFCYRNAOSKO-UHFFFAOYSA-N
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Description

6-Ethoxypyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypyridazin-3(2H)-one can be achieved through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyridazinone ring. Another method involves the use of 3,6-dichloropyridazine as a starting material, which undergoes nucleophilic substitution with ethanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydropyridazines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, hydropyridazines, and other derivatives with potential biological and chemical applications.

Scientific Research Applications

6-Ethoxypyridazin-3(2H)-one has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Ethoxypyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyridazin-3(2H)-one
  • 3,6-Dichloropyridazine
  • 3,6-Diarylpyridazines

Uniqueness

6-Ethoxypyridazin-3(2H)-one is unique due to its ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other pyridazine derivatives and allows for unique applications in various fields.

Properties

CAS No.

5004-10-4

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-ethoxy-1H-pyridazin-6-one

InChI

InChI=1S/C6H8N2O2/c1-2-10-6-4-3-5(9)7-8-6/h3-4H,2H2,1H3,(H,7,9)

InChI Key

LCECFCYRNAOSKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=O)C=C1

Origin of Product

United States

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